molecular formula C143H224N42O43 B1192002 Pro-Adrenomedullin (153-185), human

Pro-Adrenomedullin (153-185), human

Cat. No.: B1192002
M. Wt: 3219.6
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of the Calcitonin Gene-Related Peptide Superfamily and Adrenomedullin (B612762)

The calcitonin gene-related peptide (CGRP) superfamily is a group of structurally related peptide hormones that includes calcitonin (CT), CGRP, amylin, and adrenomedullin (ADM). nih.govresearchgate.net These peptides exhibit overlapping biological effects due to structural similarities and the ability to cross-react with each other's receptors. nih.gov

Adrenomedullin, a 52-amino acid peptide, was initially isolated from a human pheochromocytoma and is widely distributed throughout the body, with significant expression in the cardiovascular system. researchgate.net It shares a 24% amino acid homology with CGRP and demonstrates a similar biological activity profile, including potent vasodilator effects. nih.govphysiology.org The genes for CT and CGRP are located on chromosome 11, and alternative splicing of the primary RNA transcript leads to the tissue-specific production of these peptides. nih.govresearchgate.net Amylin, another member of this superfamily, is encoded on chromosome 12 and is thought to have arisen from an evolutionary duplication of chromosome 11. nih.gov

The biological actions of these peptides are mediated by a family of G-protein-coupled receptors. nih.gov Specifically, the receptors for CGRP and adrenomedullin consist of the calcitonin receptor-like receptor (CL) associated with one of three receptor activity-modifying proteins (RAMPs). The association of CL with RAMP1 forms a CGRP receptor, with RAMP2 an AM receptor, and with RAMP3 a dual CGRP/AM receptor. physiology.org

Precursor Processing of Preproadrenomedullin and Proadrenomedullin

The synthesis of adrenomedullin and its related peptides begins with the transcription of the ADM gene, located on chromosome 11. nih.govmedchemexpress.com This gene contains four exons and three introns and its transcription produces an mRNA that is translated into a 185-amino acid precursor peptide called preproadrenomedullin. nih.govmedchemexpress.com

Following translation, a signal peptide is cleaved from preproadrenomedullin, resulting in the 164-amino acid proadrenomedullin. nih.gov This prohormone is then further processed by enzymes to generate several smaller, biologically active peptides. medchemexpress.comacs.orgnih.gov The primary bioactive products derived from proadrenomedullin are:

Proadrenomedullin N-terminal 20 peptide (PAMP) nih.govmdpi.com

Adrenomedullin (ADM) nih.govmdpi.com

Adrenotensin nih.govmdpi.comopenaccesspub.org

In addition to these vasoactive peptides, a region with no known biological activity, the mid-regional pro-adrenomedullin (MR-proADM), is also produced. nih.gov

Characterization and Nomenclature of Pro-Adrenomedullin (153-185), human (Adrenotensin)

This compound, is a 33-amino acid peptide fragment derived from the C-terminal end of the preproadrenomedullin precursor. medchemexpress.comsmallmolecules.comqyaobio.comsmallmolecules.com It is also commonly referred to as Adrenotensin. nih.govnih.govnih.gov

As its name implies, Pro-Adrenomedullin (153-185) corresponds to the amino acid residues 153 through 185 of the full-length 185-amino acid human preproadrenomedullin precursor. medchemexpress.com

Pro-Adrenomedullin (153-185) is distinct from other fragments derived from proadrenomedullin in terms of its location within the precursor and its biological activity.

Mid-regional pro-adrenomedullin (MR-proADM) : This fragment is cleaved from the middle region of proadrenomedullin and is considered biologically inactive. nih.gov Due to its stability and equimolar release with adrenomedullin, MR-proADM is often used as a surrogate biomarker to reflect the levels and activity of the unstable adrenomedullin peptide. thermofisher.comoatext.com

Proadrenomedullin N-terminal 20 peptide (PAMP) : PAMP is a 20-amino acid peptide derived from the N-terminus of proadrenomedullin. acs.orgnih.gov Like adrenomedullin, it possesses vasodilatory properties, but it acts through different receptors. acs.orgnih.gov While adrenomedullin interacts with the CLR/RAMP receptor complex, PAMP has been proposed to act through the Mas-related G-protein-coupled receptor member X2 (MrgX2). acs.org

The table below summarizes the key characteristics of the major proadrenomedullin-derived peptides.

PeptidePosition in PreproadrenomedullinPrimary Known Function
PAMPN-terminalVasodilation
MR-proADMMid-regionBiologically inactive; used as a biomarker
AdrenomedullinC-terminal to MR-proADMPotent vasodilation
Pro-Adrenomedullin (153-185) (Adrenotensin) C-terminal Vasoconstriction

Rationale for Focused Academic Research on this compound

The primary rationale for focused academic research on Pro-Adrenomedullin (153-185), or Adrenotensin, stems from its unique and contrasting biological activity compared to its sister peptide, adrenomedullin. While adrenomedullin is a potent vasodilator, studies have shown that Adrenotensin exhibits vasoconstrictor properties. nih.gov

Research on cat pulmonary arterial rings demonstrated that Adrenotensin caused a concentration-dependent increase in tension. nih.gov This contractile response was found to be endothelium-dependent. Furthermore, pre-treatment with Adrenotensin was observed to selectively weaken the vasorelaxant effect of adrenomedullin, suggesting a potential modulatory role for Adrenotensin in regulating the vascular effects of other proadrenomedullin products. nih.gov This opposing action within the same precursor system presents a compelling area for investigation into the intricate regulation of vascular tone and blood pressure. Understanding the mechanisms by which Adrenotensin exerts its effects and how its production and activity are balanced with that of adrenomedullin could provide valuable insights into cardiovascular physiology and pathology.

Properties

Molecular Formula

C143H224N42O43

Molecular Weight

3219.6

Origin of Product

United States

Molecular Biology and Biochemical Investigations of Pro Adrenomedullin 153 185 , Human

Gene Expression and Transcriptional Regulation of the ADM Locus

The peptide Pro-Adrenomedullin (153-185) is a product of the Adrenomedullin (B612762) (ADM) gene. researchgate.netgenecards.org In humans, the ADM gene is located on the forward strand of chromosome 11. ensembl.org It encodes a 185-amino acid preprohormone, which is the ultimate precursor for several peptides. genecards.orgebi.ac.uk

Expression of the ADM gene is widespread across numerous tissues and organs, indicating its fundamental role in human physiology. Tissues with notable ADM expression include the adrenal medulla, heart, lungs, kidneys, and vascular endothelial cells. nih.govhumordiagnostica.co.zanih.gov This broad expression pattern suggests that the resulting peptides, including Pro-Adrenomedullin (153-185), may have localized functions in an autocrine or paracrine manner. humordiagnostica.co.za

The transcription of the ADM gene is a regulated process, influenced by a variety of physiological and pathological stimuli. Several factors have been identified that can modulate its expression levels. For instance, in cultured human mesangial cells, gene expression for ADM is up-regulated by inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and by Fetal Bovine Serum (FBS). nih.gov Conversely, the same study noted that in glomerular epithelial cells, these factors, along with forskolin, led to a down-regulation of ADM gene expression. nih.gov Furthermore, the proto-oncogene c-myc has been shown to transactivate the human adrenomedullin gene, leading to elevated transcript levels. nih.gov

Regulator Effect on Human ADM Gene Expression Cell Type/Context
TNF-αUp-regulationMesangial cells nih.gov
Fetal Bovine Serum (FBS)Up-regulationMesangial cells nih.gov
c-mycTransactivation / Increased transcript levelsFibroblast cell lines nih.gov
TNF-αDown-regulationGlomerular epithelial cells nih.gov
Fetal Bovine Serum (FBS)Down-regulationGlomerular epithelial cells nih.gov
ForskolinDown-regulationGlomerular epithelial cells nih.gov

Post-Translational Processing and Proteolytic Maturation Pathways

Following translation, the 185-amino acid prepro-adrenomedullin (preproADM) undergoes a series of post-translational modifications, which are critical for generating biologically active peptides and other fragments. youtube.comyoutube.com This process involves the trafficking of the precursor protein through the secretory pathway, where it is subjected to enzymatic cleavage. nih.gov The initial step is the removal of a signal peptide, resulting in pro-adrenomedullin. Subsequent proteolytic events cleave pro-adrenomedullin into several distinct molecules: the N-terminal 20 peptide (PAMP), Adrenomedullin (ADM), Mid-regional pro-adrenomedullin (MR-proADM), and the C-terminal fragment, Pro-Adrenomedullin (153-185). researchgate.netnih.gov

The generation of Pro-Adrenomedullin (153-185) is the result of specific proteolytic cleavage of the pro-adrenomedullin precursor. The precursor contains multiple cleavage sites, typically composed of pairs of basic amino acids (e.g., arginine-arginine, lysine-arginine), which are recognized by specific proteases. nih.gov The cleavage that liberates the mature Adrenomedullin peptide, which is flanked by basic residues, simultaneously defines the start of the Pro-Adrenomedullin (153-185) fragment. This C-terminal portion of the prohormone is what remains after the excision of ADM. researchgate.net

The enzymes responsible for the proteolytic maturation of prohormones are primarily from the proprotein convertase (PC) family of serine proteases. nih.gov These enzymes, such as Furin (also known as PACE) and PC1/3, recognize and cleave precursor proteins at multibasic motifs within the constitutive and regulated secretory pathways. nih.gov While the precise enzymes that cleave pro-adrenomedullin at every specific site have not been fully elucidated in all tissues, the presence of canonical dibasic cleavage sites flanking the Adrenomedullin sequence strongly implicates the involvement of these proprotein convertases. The processing of pro-adrenomedullin is a classic example of post-translational processing that generates multiple peptide products from a single gene. nih.govoup.com

Predicted Structural Features and Conformational Analysis of Pro-Adrenomedullin (153-185), human

Unlike the well-characterized ring structure of Adrenomedullin, the Pro-Adrenomedullin (153-185) fragment is a linear peptide. Its structural properties and conformation are subjects of computational analysis rather than direct experimental determination, as it is not considered a primary bioactive hormone.

Bioinformatics tools and databases are instrumental in predicting the structure of proteins and peptides for which experimental structures are unavailable. ejosdr.com For Pro-Adrenomedullin (153-185), deep learning-based models like AlphaFold can provide valuable insights into its likely conformation. mdpi.combiorxiv.org Analysis of the full-length human pro-adrenomedullin (UniProt ID: P35318) structure predicted by AlphaFold suggests that the C-terminal region corresponding to residues 153-185 is largely unstructured, likely existing as a flexible random coil. uniprot.org This lack of a defined secondary or tertiary structure is common for peptide fragments that are byproducts of prohormone processing.

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape and dynamic behavior of peptides. mdpi.com These methods can simulate the movement of a peptide over time, providing a dynamic picture of its structural flexibility and potential interactions. mdpi.com For a peptide like Pro-Adrenomedullin (153-185), which is predicted to be intrinsically disordered, MD simulations would be the primary method to characterize its ensemble of conformations in an aqueous environment. Such simulations could reveal transient secondary structural elements or preferred conformations that might be relevant for its biological clearance or any as-yet-undiscovered functions. While general tools for these simulations are well-established, specific MD studies focused solely on the Pro-Adrenomedullin (153-185) fragment are not prominently featured in the literature, which has largely prioritized the more potent peptides derived from the same precursor.

Peptide Stability and Degradation Kinetics in Research Matrices

The stability of peptide biomarkers in biological samples is a critical factor for their reliable quantification in research and clinical settings. The processing of the 185-amino acid precursor, pre-pro-adrenomedullin, yields several fragments, including the biologically active adrenomedullin (ADM), the mid-regional pro-adrenomedullin (MR-proADM), and the C-terminal pro-adrenomedullin (153-185), also known as adrenotensin. openaccesspub.orgmdpi.comamegroups.orgebi.ac.uk The inherent stability of these peptides varies significantly, which has implications for their use as biomarkers.

Research has extensively focused on the stability of ADM and MR-proADM, often as a means to overcome the analytical challenges posed by the instability of the active ADM hormone. Adrenomedullin has a very short half-life in circulation, estimated to be around 22 minutes, and is prone to rapid degradation by proteases in vitro. openaccesspub.orgmdpi.comamegroups.org This instability, coupled with its tendency to bind to plasma proteins, complicates its accurate measurement. amegroups.org

In contrast, MR-proADM is recognized for its greater stability. It has a significantly longer half-life of several hours, making it a more robust analyte for immunoassay. mdpi.comnih.gov Studies have shown that MR-proADM is stable in EDTA plasma for up to 72 hours at room temperature.

While the stability of MR-proADM is well-characterized, specific data on the degradation kinetics and stability of the C-terminal fragment, Pro-Adrenomedullin (153-185), in various research matrices such as serum and plasma with different anticoagulants, is not as extensively documented in publicly available research. The focus has largely remained on MR-proADM as the primary stable surrogate for adrenomedullin activity. The stability of bioactive ADM (bio-ADM) has been reported to be up to 6 hours in EDTA whole blood at room temperature. sphingotec.com

The table below summarizes the stability characteristics of peptides derived from the pro-adrenomedullin precursor based on available research findings.

PeptideHalf-life in CirculationStability in Research Matrices
Adrenomedullin (ADM)~22 minutes mdpi.comamegroups.orgUnstable; rapid degradation in vitro. amegroups.org
Mid-regional Pro-Adrenomedullin (MR-proADM)Several hours mdpi.comnih.govStable in EDTA plasma for at least 72 hours at room temperature.
Bioactive Adrenomedullin (bio-ADM)Not specifiedStable for up to 6 hours in EDTA whole blood at room temperature. sphingotec.com
This compoundNot specified in literatureData not readily available.

Exploration of Biological Activity and Mechanistic Roles of Pro Adrenomedullin 153 185 , Human

Investigation of Putative Receptor Interactions and Binding Characteristics

The specific receptor through which pro-adrenomedullin (153-185) exerts its effects remains to be definitively identified. Research into its binding characteristics has explored its interaction with known adrenomedullin (B612762) receptors and sought to identify novel binding sites.

Ligand Binding Studies with Candidate Receptors

Direct ligand binding studies for pro-adrenomedullin (153-185) are not extensively reported in the scientific literature. However, some studies on related proadrenomedullin fragments provide indirect evidence. For instance, in competition binding assays using dog lung homogenates, pro-adrenomedullin N-terminal 20 peptide (PAMP) showed very low affinity for the adrenomedullin receptor. While this does not directly pertain to pro-adrenomedullin (153-185), it suggests that not all fragments of the precursor protein necessarily interact with high affinity at the same receptor sites as adrenomedullin.

One area of investigation has been the potential interaction of adrenotensin with the angiotensin II receptor system. In cultured rat mesangial cells, the proliferative effects of adrenotensin were found to be mediated by angiotensin II (Ang II) and the angiotensin II type 1 (AT1) receptor nih.govnih.gov. Adrenotensin treatment led to an upregulation of AT1 receptor mRNA, and the proliferative effects were blocked by an AT1 receptor antagonist, losartan (B1675146) nih.govnih.gov. This suggests an indirect interaction with the angiotensin II signaling axis rather than direct binding to the AT1 receptor itself.

Modulation of Established Adrenomedullin Receptors (CLR/RAMP Complexes)

The established receptors for adrenomedullin are heterodimeric complexes of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs), primarily RAMP2 and RAMP3 nih.govnih.govacs.orgresearchgate.netbiorxiv.orgwikipedia.org. There is currently a lack of direct evidence to suggest that pro-adrenomedullin (153-185) binds with high affinity to these CLR/RAMP complexes. Studies on PAMP, another proadrenomedullin fragment, have shown it has no activity at the CLR/RAMP receptor complexes.

However, some research indicates a potential modulatory role for adrenotensin on the vascular response to adrenomedullin. In isolated cat pulmonary arterial rings, precontraction with adrenotensin was found to selectively attenuate the vasorelaxant response to ADM nih.gov. This suggests a functional interaction, though the molecular mechanism, whether through direct receptor modulation or downstream signaling crosstalk, remains to be elucidated.

Screening for Novel or Orphan Receptors

To date, there are no published studies that specifically report the successful identification of a novel or orphan G-protein coupled receptor (GPCR) for pro-adrenomedullin (153-185) through systematic screening efforts. The indirect effects observed, such as the modulation of the renin-angiotensin system, suggest that if a dedicated receptor exists, its signaling pathways may be distinct from those of adrenomedullin. The identification of a specific high-affinity receptor for adrenotensin is a critical area for future research to fully understand its physiological functions.

Cellular Effects and Intracellular Signaling Cascades (In Vitro Studies)

In vitro studies have begun to shed light on the cellular effects of pro-adrenomedullin (153-185) and the intracellular signaling pathways it activates.

Impact on Second Messenger Systems (e.g., cAMP, Ca2+)

Evidence suggests that pro-adrenomedullin (153-185), or adrenotensin, can influence intracellular signaling pathways involving cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase C (PKC). In cultured vascular smooth muscle cells (VSMCs), adrenotensin was shown to increase the gene expression of the regulator of G-protein signaling 2 (RGS2) spandidos-publications.com. This effect was reported to be mediated through both a cAMP-dependent pathway and a PKC pathway spandidos-publications.com. The use of inhibitors for protein kinase A (PKA) and PKC demonstrated that both pathways are involved in the adrenotensin-induced upregulation of RGS2 mRNA spandidos-publications.com.

While these findings strongly implicate the involvement of the cAMP and PKC second messenger systems, direct measurements of intracellular cAMP or calcium (Ca2+) mobilization in response to pro-adrenomedullin (153-185) stimulation have not been extensively documented.

Influence on Cell Viability, Proliferation, and Apoptosis

The effect of pro-adrenomedullin (153-185) on cell proliferation has been investigated in specific cell types. In cultured rat mesangial cells, adrenotensin was found to stimulate cell proliferation in a concentration-dependent manner nih.govnih.gov. This proliferative effect was associated with an increase in the synthesis and secretion of transforming growth factor-beta1 (TGF-β1) and collagen type IV nih.gov.

Interestingly, the mechanism underlying this proliferative effect appears to be indirect. Adrenotensin treatment increased the expression of renin and angiotensinogen (B3276523) mRNA, leading to an increase in angiotensin II protein levels nih.gov. The proliferative response was abrogated by the AT1 receptor antagonist losartan, indicating that the mitogenic effect of adrenotensin in these cells is mediated through the local activation of the renin-angiotensin system nih.govnih.gov.

The following table summarizes the findings from an in vitro study on the effect of adrenotensin (ADT) on the proliferation of rat mesangial cells.

ParameterControlADT (10⁻⁹ mol/L)ADT (10⁻⁸ mol/L)ADT (10⁻⁷ mol/L)
BrdU Incorporation (OD) 0.15 ± 0.020.21 ± 0.030.28 ± 0.040.35 ± 0.05
TGF-β1 mRNA (relative to control) 1.01.4 ± 0.21.9 ± 0.32.5 ± 0.4
Collagen Type IV (ng/mL) 50 ± 565 ± 782 ± 9105 ± 12

Data are presented as mean ± standard deviation. BrdU incorporation is a measure of DNA synthesis and cell proliferation. Data are hypothetical and for illustrative purposes based on the described findings.

Currently, there is a lack of published research investigating the direct effects of pro-adrenomedullin (153-185) on cell viability and apoptosis.

Modulation of Gene Expression and Protein Synthesis

Adrenomedullin (AM) demonstrates significant regulatory effects on the synthesis of proteins, particularly within the cardiovascular system. This modulation is a key component of its cardioprotective actions. In preclinical studies, AM has been shown to inhibit protein synthesis in cardiomyocytes. scispace.comif-pan.krakow.pl This action is critical in mitigating pathological cardiac hypertrophy, a condition characterized by the enlargement of heart muscle cells.

Furthermore, AM influences the behavior of cardiac fibroblasts. Research indicates that it inhibits the proliferation of these cells and their production of extracellular matrix components. scispace.comif-pan.krakow.pl By controlling fibroblast activity and matrix deposition, AM plays a role in attenuating the development of cardiac fibrosis and adverse myocardial remodeling, especially following cardiac injury. scispace.comrevportcardiol.org The effects of AM can be cell-type specific; for instance, while it often exhibits anti-proliferative effects, some studies have noted that it can stimulate DNA synthesis and proliferation in quiescent vascular smooth muscle cells. oup.comif-pan.krakow.pl

Effects on Specific Cellular Functions (e.g., endothelial permeability, smooth muscle contractility)

Adrenomedullin exerts profound effects at the cellular level, significantly impacting endothelial barrier function and the contractility of smooth muscle. These actions are fundamental to its role in regulating the circulatory system.

Endothelial Permeability: AM is essential for the development and maintenance of endothelial barrier integrity. frontiersin.org It strengthens the barrier and reduces vascular permeability, particularly during severe inflammation. mdpi.comnih.gov The mechanism involves the inhibition of actin-myosin-based contraction of endothelial cells and the disassembly of cell junctions, which prevents the formation of gaps and subsequent edema. nih.govresearchgate.net At the molecular level, AM binds to its receptors on endothelial cells, leading to a significant increase in the second messenger cyclic adenosine monophosphate (cAMP). nih.govnih.gov This elevation in cAMP activates pathways that relax the cellular microfilament system, diminish the formation of stress fibers, and ultimately stabilize the endothelial barrier against inflammatory agents like thrombin and hydrogen peroxide. researchgate.netnih.gov

Smooth Muscle Contractility: AM is recognized as one of the most potent endogenous vasodilators. uniprot.orgglpbio.com Its effect on smooth muscle contractility is primarily relaxant, leading to vasodilation. This is achieved through two main pathways. Firstly, AM stimulates endothelial cells to produce nitric oxide (NO) via the activation of endothelial nitric oxide synthase (eNOS), which then diffuses to adjacent vascular smooth muscle cells (VSMCs) to promote relaxation. mdpi.comnih.gov Secondly, AM can act directly on VSMCs, where it increases intracellular cAMP levels, leading to the relaxation of the muscle cells. mdpi.commdpi.com Studies in preclinical models have shown that this effect can be tissue-specific, with AM inducing relaxation in the coronary artery but not in other smooth muscles like the pulmonary vein or trachea. nih.gov Beyond relaxation, AM can also inhibit the migration of VSMCs. if-pan.krakow.pl

Table 1: Summary of Adrenomedullin's Effects on Specific Cellular Functions

Cellular Function Target Cell Primary Mechanism of Action Resulting Effect
Endothelial Permeability Endothelial Cells ↑ cAMP; Inhibition of actin-myosin contraction; Stabilization of cell junctions. nih.govnih.gov ↓ Vascular permeability; Maintenance of barrier integrity. mdpi.comfrontiersin.org
Smooth Muscle Contractility Vascular Smooth Muscle Cells ↑ NO production from endothelium; Direct ↑ cAMP in VSMCs. mdpi.comnih.gov Vasodilation; Relaxation of smooth muscle. mdpi.comnih.gov
Protein Synthesis Cardiomyocytes, Cardiac Fibroblasts Inhibition of protein synthesis and cell proliferation. scispace.comif-pan.krakow.pl Attenuation of cardiac hypertrophy and fibrosis. revportcardiol.org

Physiological and Pathophysiological Roles in Preclinical Animal Models

Preclinical animal models have been instrumental in elucidating the vital roles of Adrenomedullin in both normal physiology and various disease states, particularly within the cardiovascular system.

Cardiovascular System Research

Maintenance of Endothelial Barrier Integrity

The critical role of AM in maintaining the integrity of the endothelial barrier has been clearly demonstrated in genetic knockout models. frontiersin.org Mouse embryos with deleted components of the AM signaling pathway exhibit lethal hydrops fetalis, a condition resulting from severe edema due to an inadequately developed endothelial barrier. frontiersin.orgnih.gov Furthermore, conditional knockout models in which AM production is specifically abolished in endothelial cells result in increased vascular permeability and systemic edema. frontiersin.org In preclinical models of inflammatory conditions like endotoxemia and sepsis, the administration of AM has been shown to be protective, reducing vascular leakage, attenuating endothelial hyperpermeability, and improving outcomes. frontiersin.orgmdpi.comnih.gov

Myocardial Function and Remodeling Studies

AM exerts significant cardioprotective effects, influencing both myocardial function and the remodeling process after injury. mdpi.comnih.gov It has been shown to have positive inotropic (contractility-enhancing) effects in some animal models. openaccesspub.org A crucial role for AM is in the attenuation of adverse cardiac remodeling. if-pan.krakow.pl In preclinical studies of myocardial infarction, the administration of AM reduced pathological tissue remodeling and the formation of fibrosis post-injury. nih.gov The underlying mechanism for this is its ability to inhibit cardiomyocyte hypertrophy and the proliferation of cardiac fibroblasts. scispace.comif-pan.krakow.pl In the context of heart failure, increased cardiac expression of AM is considered a compensatory mechanism that helps to reduce hypertrophy, fibrosis, and ventricular remodeling. revportcardiol.org

Table 2: Key Findings from Preclinical Cardiovascular Studies of Adrenomedullin

Research Area Preclinical Model Type Key Findings Reference
Blood Pressure Regulation Infusion Models Potent and sustained vasodilation, leading to decreased arterial blood pressure. uniprot.orgthermofisher.com
Endothelial Barrier Genetic Knockout Models Deletion of AM signaling components leads to embryonic lethality due to severe edema and failed barrier development. frontiersin.orgnih.gov
Endothelial Barrier Sepsis/Endotoxemia Models AM administration reduces vascular hyperpermeability and improves survival. frontiersin.orgmdpi.com
Myocardial Remodeling Myocardial Infarction Models AM administration reduces pathological remodeling and fibrosis formation. nih.gov
Myocardial Function In vivo / Ex vivo heart models Exerts positive inotropic effects and inhibits cardiomyocyte hypertrophy. scispace.comopenaccesspub.org

Renal System Investigations

Investigations into the renal system have revealed that Pro-Adrenomedullin (153-185) exerts effects at the cellular level within the glomerulus, suggesting a role in renal pathophysiology.

The mechanism behind this proliferative action involves the local renin-angiotensin system (RAS), a key regulator of renal function. nih.gov Adrenotensin treatment was found to increase the expression of renin and angiotensinogen mRNA, leading to an increase in Angiotensin II protein levels. nih.gov Furthermore, it up-regulates the Angiotensin II Type 1 (AT1) receptor mRNA, which mediates many of the pathological effects of Angiotensin II in the kidney. nih.govnih.gov The proliferative effects of Adrenotensin on mesangial cells, as well as its stimulation of extracellular matrix synthesis (Collagen Type IV), were blocked by an AT1 receptor antagonist, confirming the mediatory role of Angiotensin II. nih.gov

Table 1: Effects of Adrenotensin on Cultured Rat Mesangial Cells

Parameter Effect of Adrenotensin Treatment Mediator
Cell Proliferation Induces proliferation in a concentration-dependent manner. nih.gov Angiotensin II / AT1 Receptor nih.gov
TGF-β1 mRNA & Protein Increases levels. nih.gov Angiotensin II / AT1 Receptor nih.gov
Collagen Type IV Increases excretion. nih.gov Angiotensin II / AT1 Receptor nih.gov
Renin & Angiotensinogen mRNA Increases levels. nih.gov Not Applicable
Angiotensin II Protein Increases levels. nih.gov Not Applicable

This interactive table summarizes the research findings on the effects of Adrenotensin on renal mesangial cells.

While these findings point to a role for Adrenotensin in modulating glomerular cell biology, which could indirectly affect glomerular filtration, further research is needed to delineate its precise impact on GFR and tubular function in vivo.

The direct influence of Pro-Adrenomedullin (153-185) on systemic fluid and electrolyte balance has not been extensively investigated. However, its demonstrated interaction with the renin-angiotensin system (RAS) in renal cells suggests an indirect regulatory role. nih.govnih.gov The RAS is a cornerstone of fluid and electrolyte homeostasis, with Angiotensin II promoting sodium and water retention. ahajournals.org By stimulating local Angiotensin II production in the kidney, Adrenotensin could potentially contribute to alterations in sodium and water handling. nih.gov

In contrast, the related peptide Adrenomedullin, also derived from pro-adrenomedullin, is known to have potent natriuretic and diuretic actions, generally opposing the effects of the RAS. spandidos-publications.comopenaccesspub.org This highlights the complex and potentially opposing functions of different peptides derived from the same precursor gene in the regulation of renal and systemic fluid balance. scispace.com

Neuroendocrine System Research

The specific actions of Pro-Adrenomedullin (153-185) within the neuroendocrine system are an area requiring more dedicated research. Much of the current understanding is inferred from the activities of the precursor protein and its other cleavage products.

There is a lack of direct evidence detailing the specific role of Adrenotensin in regulating hormonal secretion. However, peptides derived from the same precursor, pro-adrenomedullin, are known to have significant endocrine activity. mdpi.commdpi.com For instance, Adrenomedullin is known to inhibit aldosterone (B195564) secretion, which would counteract the sodium-retaining effects of the renin-angiotensin-aldosterone system. mdpi.com Given that Adrenotensin appears to stimulate components of the RAS at the kidney level, it is plausible that it may have distinct or even opposing effects on adrenal steroidogenesis, but this remains to be experimentally verified.

Specific research on the interaction of Pro-Adrenomedullin (153-185) with the hypothalamic-pituitary axes is currently not available. The precursor molecule, pro-adrenomedullin, and its product, Adrenomedullin, are known to be involved in regulating the endocrine system, with suggestions that they may affect the hypothalamic-pituitary axis. openaccesspub.org For example, Adrenomedullin is expressed in the hypothalamus and pituitary gland. googleapis.com Further investigation is necessary to determine if Adrenotensin shares these properties or has unique functions related to the central neuroendocrine control systems.

Immune System and Inflammatory Response Studies

The role of Pro-Adrenomedullin (153-185) in immunity and inflammation is not well-defined, with most research in this area focusing on Adrenomedullin. Adrenomedullin is recognized for its multifaceted immunoregulatory and anti-inflammatory properties. wikipedia.orgfrontiersin.org It can modulate the production and secretion of cytokines in macrophages and may play a protective role during systemic inflammation and sepsis. wikipedia.orgfrontiersin.org

Given that Adrenotensin and Adrenomedullin are products of the same gene, it is conceivable that Adrenotensin may also possess immunomodulatory functions. mdpi.comnih.gov However, it is also possible that it has opposing actions, similar to its vasoconstrictive properties relative to Adrenomedullin's vasodilatory effects. spandidos-publications.comfrontiersin.org Currently, there is a gap in the literature regarding direct investigations into the effects of Adrenotensin on immune cell function, cytokine profiles, and its role in inflammatory processes.

Table of Compound Names

Compound Name Abbreviation/Synonym
Pro-Adrenomedullin (153-185), human Adrenotensin (ADT)
Adrenomedullin ADM
Proadrenomedullin N-terminal 20 peptide PAMP
Angiotensin II Ang II
Transforming growth factor-beta TGF-β
Glomerular Filtration Rate GFR
Renin-Angiotensin System RAS
Modulation of Pro-Inflammatory Cytokine Production

The adrenomedullin system plays a significant role in the regulation of inflammation. The production of the adrenomedullin precursor is notably stimulated by pro-inflammatory cytokines such as Interleukin (IL)-1β and tumor necrosis factor (TNF)-α, as well as bacterial products. oatext.com This upregulation suggests a feedback loop where the resulting peptides modulate the inflammatory response.

Adrenomedullin (AM), the most studied peptide from the precursor, generally exhibits anti-inflammatory properties. It has been shown to inhibit the secretion of pro-inflammatory cytokines and reduce the synthesis of pro-inflammatory cytokines while increasing the production of anti-inflammatory ones. nih.govait-journal.com For instance, AM can inhibit the secretion of cytokine-induced neutrophil chemoattractant from alveolar macrophages. thermofisher.com While the broader pro-adrenomedullin system is clearly linked to cytokine modulation, the specific, independent role of the Pro-Adrenomedullin (153-185) fragment in this process is not yet well-defined in scientific literature. The systemic response to inflammation involves the production of all peptides from the precursor, and isolating the distinct contribution of Adrenotensin remains a challenge for researchers.

Influence on Immune Cell Function and Trafficking

The influence of the adrenomedullin peptide family extends to the function and movement of immune cells. Adrenomedullin is produced by various cells, including immune cells like monocytes and macrophages, indicating its role as an autocrine or paracrine mediator in the immune system. ebi.ac.uk

A key aspect of AM's immunomodulatory function is its ability to enhance endothelial barrier integrity and decrease vascular permeability. nih.govnih.gov This action is critical in controlling the formation of inflammatory exudates and regulating the trafficking of immune cells to sites of inflammation. nih.gov During systemic inflammatory conditions like sepsis, the adrenomedullin system is highly activated as part of the host defense mechanism. mdpi.com However, research has primarily focused on the effects of AM. The specific activities of Pro-Adrenomedullin (153-185) on immune cell function, such as differentiation, activation, or migration, have not been extensively characterized.

Central Nervous System Research

Components of the adrenomedullin signaling system, including the peptides and their receptors, are expressed in the human central nervous system (CNS). mdpi.commdpi.com This distribution across the brain and spinal cord suggests involvement in various neurological processes. ebi.ac.uk Adrenomedullin is known to play a role in maintaining the integrity of the blood-brain barrier and regulating cerebral circulation. mdpi.com

Neurotransmitter Modulation

Research indicates that adrenomedullin can act as a neurotransmitter or neuromodulator. nih.gov Studies have shown that AM can directly alter the electrical responses of neurons and stimulate intracellular signaling pathways, such as the production of nitric oxide in cortical neurons. nih.gov This suggests a role in synaptic transmission and neuronal communication. While the broader peptide family is implicated in neuromodulation, the specific function of Pro-Adrenomedullin (153-185) as a neurotransmitter modulator is an area that requires further investigation.

Role in Pain Pathways and Neuroprotection

The adrenomedullin system appears to have a dual role in the context of neuronal health and sensation. On one hand, adrenomedullin has been identified as a pronociceptive mediator, meaning it can enhance the transmission of pain signals. ebi.ac.uk It is implicated as a pain-inducing peptide in various pathological pain states, including inflammatory and neuropathic pain. ebi.ac.uknih.gov

Conversely, other studies have highlighted the neuroprotective effects of adrenomedullin. In experimental models of traumatic brain injury, AM treatment was found to reduce neuronal damage, an effect attributed to its anti-inflammatory and anti-apoptotic properties. nih.gov It has also been suggested to have a role in nerve regeneration. ebi.ac.uk The specific contribution of the Pro-Adrenomedullin (153-185) fragment to either pain processing or neuroprotection has not been clearly delineated and remains a topic for future research.

Gastrointestinal and Pulmonary System Studies

Adrenomedullin and PAMP, peptides derived from the same precursor as Adrenotensin, are widely expressed throughout the gastrointestinal (GI) tract. nih.gov They act as GI hormones that regulate a variety of physiological processes, including gastric acid secretion, gastric emptying, and maintaining the intestinal barrier function. nih.gov

In the pulmonary system, the lungs are a major site of adrenomedullin expression and clearance. mdpi.comebi.ac.ukopenaccesspub.org AM functions as a bronchodilator and is involved in cardiovascular regulation within the pulmonary circuit. mdpi.comamegroups.org Its role has been investigated in conditions like pulmonary hypertension and pneumonia. nih.gov While the functions of AM and PAMP in these systems are recognized, specific studies focusing on the direct actions of Pro-Adrenomedullin (153-185) in either the gastrointestinal or pulmonary systems are limited in the current body of scientific literature.

Comparative Analysis of Biological Activities Among Adrenomedullin Peptides

The precursor protein pro-adrenomedullin gives rise to several peptides, each with distinct and, in some cases, overlapping biological activities. A comparative analysis highlights the functional diversity encoded within a single gene.

PeptideReceptor(s)Major Biological Activities
Adrenomedullin (AM) CLR/RAMP2, CLR/RAMP3 ebi.ac.ukPotent vasodilation, enhances endothelial barrier integrity, anti-inflammatory effects, bronchodilation, neurotransmission, pronociceptive and neuroprotective roles. mdpi.comebi.ac.uknih.govnih.govnih.gov
Proadrenomedullin N-terminal 20 peptide (PAMP) MrgX2, ACKR3 nih.govacs.orgVasodilation, anti-inflammatory actions, inhibition of aldosterone secretion. nih.govuniprot.org
Mid-regional pro-adrenomedullin (MR-proADM) None identifiedConsidered biologically inactive; used as a stable surrogate biomarker for adrenomedullin levels in various diseases. mdpi.comoatext.comthermofisher.com
This compound (Adrenotensin) Not well-definedBiological activity is not yet fully confirmed or characterized; it is recognized as a product of the adrenomedullin gene, but its specific functions are still under investigation. nih.govoup.com

This comparative overview underscores that while Adrenomedullin and PAMP are well-characterized bioactive peptides, the specific physiological role of Pro-Adrenomedullin (153-185) is the least understood among the pro-adrenomedullin-derived fragments.

Research Perspectives on Pro Adrenomedullin 153 185 , Human As a Potential Research Biomarker or Physiological Indicator

Evaluation of Concentration Profiles in Experimental Models of Stress and Disease

In preclinical research, the evaluation of the adrenomedullin (B612762) system's response to stress and disease relies heavily on measuring MR-proADM concentrations. Elevated levels of MR-proADM have been consistently observed in various experimental models, reflecting the upregulation of the ADM gene in response to pathological stimuli such as hypoxia, inflammation, and bacterial substances. mdpi.com For instance, in animal models of sepsis and systemic inflammation, MR-proADM levels increase significantly, correlating with the severity of the condition. mdpi.comresearchgate.net

Studies in patients with sepsis, severe sepsis, or septic shock show markedly higher circulating MR-proADM levels compared to healthy individuals. researchgate.netresearchgate.net This response is also seen in models of cardiovascular and respiratory diseases. nih.govait-journal.com The concentration of MR-proADM is used to differentiate between infectious and non-infectious systemic inflammatory response syndrome (SIRS), with significantly higher levels indicating a septic origin. amegroups.orgnih.gov

Currently, there is a lack of specific studies in the scientific literature detailing the concentration profiles of Pro-Adrenomedullin (153-185) in similar experimental models. The focus remains on MR-proADM as the quantifiable indicator of the system's activation during stress and disease.

Table 1: MR-proADM Concentration in Sepsis vs. Non-Sepsis Models

ConditionMedian MR-proADM Level (nmol/L)Key FindingReference
SIRS (Non-Sepsis)0.62MR-proADM levels were significantly higher in patients with severe sepsis, allowing for differentiation from non-septic SIRS. nih.gov
Severe Sepsis3.13
Healthy Controls0.33 (Mean)Patients with sepsis and cardiovascular disease show significantly elevated MR-proADM levels compared to a healthy baseline. openaccesspub.orgresearchgate.net
Sepsis Patients3.70

Correlation with Physiologic Parameters and Pathophysiological Progression in Animal Models

In animal models, MR-proADM levels show a strong correlation with key physiologic parameters and the progression of various pathophysiological states. In murine models of sepsis, rising MR-proADM concentrations are associated with worsening hemodynamic parameters, such as decreased blood pressure and systemic vascular resistance, reflecting the potent vasodilatory effects of ADM. frontiersin.orgscispace.com Furthermore, preclinical studies using anti-ADM antibodies have demonstrated that modulating the ADM system can improve survival, reduce the need for catecholamines, and mitigate kidney dysfunction, highlighting the system's direct involvement in pathophysiological progression. nih.govfrontiersin.org

In models of cardiac stress, ventricular adrenomedullin levels have been shown to correlate with the extent of cardiac hypertrophy. nih.gov Similarly, in endotoxemic rats, pretreatment with an ADM-binding antibody attenuated vascular leakage, a critical factor in the progression to organ failure. frontiersin.org These studies underscore the link between the activation of the adrenomedullin system, as measured by its surrogate MR-proADM, and the evolution of disease states in animal models. Research specifically correlating the Pro-Adrenomedullin (153-185) fragment with these parameters is not prominently featured in existing literature.

Assessment of Prognostic Utility in Preclinical Disease Models

The prognostic utility of MR-proADM in preclinical models is well-established and serves as a foundation for its investigation in human diseases. In animal models of sepsis, higher initial levels of MR-proADM are predictive of mortality and adverse outcomes. researchgate.net For example, a study in a murine sepsis model demonstrated that pretreatment with an antibody that increases circulating ADM improved 7-day survival significantly. frontiersin.org

This prognostic value extends to other conditions. In models of lower respiratory tract infections, MR-proADM levels are used to predict disease severity and the risk of developing complications. ait-journal.com The utility of MR-proADM as a prognostic marker is often compared to, and in some cases found to be superior to, other established biomarkers like C-reactive protein (CRP) and procalcitonin (B1506340) (PCT) for predicting unfavorable outcomes. nih.govfrontiersin.org There is no available data assessing the specific prognostic utility of Pro-Adrenomedullin (153-185) in similar preclinical contexts.

Table 2: Prognostic Value of MR-proADM in Sepsis Survival

Patient Group (Sepsis)Median MR-proADM (nmol/L)OutcomeAUC in ROC AnalysisReference
Survivors1.7Initial MR-proADM levels were significantly higher in non-survivors, demonstrating strong prognostic value for mortality.0.81 researchgate.net
Non-survivors8.5

AUC: Area Under the Curve; ROC: Receiver Operating Characteristic

Differentiation from Mid-Regional Pro-Adrenomedullin (MR-proADM) as a Surrogate Marker in Research Settings

The differentiation between Pro-Adrenomedullin (153-185) and MR-proADM as potential research markers is defined by their biochemical properties and the subsequent focus of the scientific community. Adrenomedullin itself is an unstable peptide with a short plasma half-life of approximately 22 minutes, and its measurement is further complicated by its tendency to bind to vessel walls and a specific binding protein. openaccesspub.orgamegroups.org These factors make direct and reliable quantification of ADM challenging.

To overcome these limitations, researchers identified MR-proADM (the fragment comprising amino acids 45-92 of proadrenomedullin) as an ideal surrogate. researchgate.net Key characteristics that establish its utility include:

Stability: MR-proADM is a chemically stable molecule, unlike the active ADM peptide. openaccesspub.org

Longer Half-Life: It possesses a half-life of several hours, allowing for a more stable representation of ADM production over time. amegroups.orgnih.gov

Stoichiometric Release: MR-proADM is cleaved from the proadrenomedullin precursor in a 1:1 molar ratio with ADM, ensuring its plasma concentration accurately reflects the level of active peptide synthesis. mdpi.comamegroups.org

Exploration of Biomarker Potential for Specific Organ System Dysfunction in Preclinical Contexts

In preclinical research, MR-proADM is actively explored and utilized as a biomarker for specific organ system dysfunction, a role for which Pro-Adrenomedullin (153-185) has not been investigated. The expression of adrenomedullin is ubiquitous, but it is particularly high in the endothelial cells of blood vessels, making its levels sensitive to vascular stress and damage. mdpi.comscispace.com

MR-proADM is considered a reliable marker of endothelial barrier dysfunction and the resulting organ hypoperfusion. mdpi.com Its levels correlate strongly with the severity of organ failure. amegroups.orgnih.gov In preclinical studies, elevated MR-proADM is linked to:

Acute Kidney Injury (AKI): Concentrations of MR-proADM rise in tandem with worsening renal function. mdpi.com

Cardiovascular Dysfunction: In sepsis models, MR-proADM levels are associated with myocardial injury and dysfunction. lu.se

Respiratory Failure: In models of pneumonia and other lower respiratory tract infections, MR-proADM levels help predict the need for mechanical ventilation. mdpi.com

Neurological Impairment: MR-proADM correlates with reduced Glasgow Coma Scale (GCS) scores in sepsis, indicating its link to central nervous system dysfunction. mdpi.com

The utility of MR-proADM is further supported by its correlation with established organ failure scores, such as the Sequential Organ Failure Assessment (SOFA). mdpi.com This positions MR-proADM as a key research biomarker for monitoring the onset and progression of multi-organ dysfunction in preclinical settings, a role not currently attributed to Pro-Adrenomedullin (153-185).

Challenges, Research Gaps, and Future Directions in Pro Adrenomedullin 153 185 , Human Research

Definitive Elucidation of Intrinsic Biological Activity

A primary challenge in the field is the definitive characterization of Adrenotensin's intrinsic biological activities, independent of other proADM peptides. Early studies have revealed that Adrenotensin possesses vasoconstrictive and pressor effects, directly opposing the well-documented vasodilatory action of ADM. nih.gov Research in rat models demonstrated that Adrenotensin augments aortic tension and increases mean arterial pressure. nih.gov Furthermore, it has been shown to induce the proliferation of vascular smooth muscle cells (VSMCs) and contract pulmonary blood vessels through an endothelium-dependent mechanism. nih.govnih.gov In cultured rat renal mesangial cells, Adrenotensin stimulates cell proliferation and the synthesis of transforming growth factor-beta1 (TGF-β1) and collagen type IV. nih.gov

However, these findings are preliminary and raise numerous questions. The full spectrum of Adrenotensin's biological effects across different tissues and cell types is largely unknown. A significant research gap exists in understanding its role in various physiological systems beyond the cardiovascular system, such as renal function, immune response, and central nervous system regulation. Future research must employ systematic in vitro and in vivo studies to map the dose-dependent effects of Adrenotensin in diverse biological contexts, thereby establishing a comprehensive profile of its intrinsic activities.

Identification and Comprehensive Characterization of Specific Receptors and Signaling Pathways

Perhaps the most significant research gap is the identification and characterization of a specific receptor for Pro-Adrenomedullin (153-185). While the receptors for ADM (complexes of CALCRL and RAMPs) are well-defined, no dedicated receptor for Adrenotensin has been conclusively identified. openaccesspub.orgwikipedia.org This ambiguity complicates the interpretation of its biological effects and hinders the development of targeted therapeutic strategies.

Current research suggests Adrenotensin may utilize unique or complex signaling mechanisms. For instance, its contractile effect on pulmonary arteries is endothelium-dependent but was not blocked by a variety of common antagonists, pointing to a novel pathway. nih.gov In VSMCs, Adrenotensin was found to increase the transcription of Regulator of G-protein Signaling 2 (RGS2) via both cAMP-dependent and PKC pathways, a distinct mechanism from that of ADM which utilized only the cAMP/PKA pathway. spandidos-publications.comingentaconnect.com Intriguingly, in renal mesangial cells, the proliferative effects of Adrenotensin were blocked by an angiotensin AT1 receptor antagonist, suggesting its actions could be mediated indirectly through the local renin-angiotensin system. nih.gov

Future research efforts must prioritize the identification of Adrenotensin's specific binding sites or receptors. Methodologies such as affinity chromatography, ligand binding assays, and genetic screening could be employed. Once a receptor is identified, comprehensive characterization of its structure, binding kinetics, and downstream signaling cascades will be essential for understanding how Adrenotensin exerts its biological functions.

Development of Specific and Highly Sensitive Research-Grade Assays for Pro-Adrenomedullin (153-185), human

Reliable and accurate quantification of Pro-Adrenomedullin (153-185) is crucial for advancing research. While commercial antibodies and radioimmunoassay (RIA) kits for Adrenotensin are available, there is a lack of extensive data on their specificity, sensitivity, and performance in complex biological samples compared to the well-validated assays for MR-proADM. phoenixpeptide.com The latter is widely used as a stable surrogate marker for the highly unstable ADM peptide. oup.comoatext.com

A key challenge is to develop and rigorously validate research-grade assays, such as highly specific enzyme-linked immunosorbent assays (ELISAs) or mass spectrometry-based methods. These assays must be capable of accurately measuring endogenous levels of Adrenotensin in plasma, tissues, and cell culture media without cross-reactivity with proADM, ADM, or other related peptides. The availability of such robust analytical tools is a prerequisite for conducting meaningful physiological studies, exploring its potential as a biomarker, and establishing its clinical relevance.

Integration with Multi-Omics Data for Systems-Level Understanding

The advent of high-throughput "omics" technologies offers a powerful approach to understanding complex biological systems. However, there is a complete absence of studies applying multi-omics approaches specifically to investigate the role of Pro-Adrenomedullin (153-185). Integrating data from genomics, transcriptomics, proteomics, and metabolomics could provide a holistic view of the molecular networks influenced by Adrenotensin.

Future research should aim to fill this gap. For example, transcriptomic analysis (e.g., RNA-seq) of cells or tissues stimulated with Adrenotensin could identify novel genes and pathways it regulates. Proteomic and phosphoproteomic analyses could uncover the signaling cascades it activates, while metabolomics could reveal its impact on cellular metabolism. A systems-level understanding derived from integrating these datasets would be invaluable for generating new hypotheses about Adrenotensin's function and its role in disease pathogenesis.

Exploration of Its Role as a Modulator of the Broader Adrenomedullin (B612762) Axis

Emerging evidence strongly suggests that Pro-Adrenomedullin (153-185) is not merely a by-product but an active modulator of the adrenomedullin system. Studies have shown a functional antagonism and reciprocal regulation between Adrenotensin and ADM. nih.gov Adrenotensin has been observed to decrease the release of ADM from rat aortas, while ADM reciprocally inhibits the release of Adrenotensin. nih.gov Furthermore, Adrenotensin can selectively weaken the vasorelaxant effects of ADM and can also, under certain conditions, increase the expression of the ADM gene in VSMCs. nih.govnih.gov

This points to a sophisticated intramolecular regulatory system encoded within a single gene, where different peptide products have counter-regulatory effects. nih.gov A major challenge is to understand the physiological context and molecular mechanisms of this interplay. Future studies should investigate how the balance between Adrenotensin and ADM is regulated during health and disease. Understanding this dynamic relationship is crucial for a complete picture of the adrenomedullin axis and could reveal new therapeutic targets aimed at restoring hormonal balance.

Potential for Preclinical Therapeutic Target Identification (conceptual research only)

The distinct and often opposing biological activities of Adrenotensin relative to ADM present a conceptual basis for its exploration as a therapeutic target. While ADM is generally considered protective due to its vasodilatory, anti-inflammatory, and organ-protective effects, Adrenotensin's vasoconstrictive and proliferative properties could be detrimental in certain pathological conditions. nih.govnih.govfrontiersin.org

Conceptually, antagonizing Adrenotensin or its unidentified receptor could be beneficial in diseases characterized by excessive vasoconstriction, vascular remodeling, or fibrosis, such as hypertension or certain kidney diseases. Conversely, agonists could be explored in situations requiring vascular tone. This remains a purely conceptual area of research. The immediate challenge is the lack of a known specific receptor, which is a prerequisite for rational drug design. Future preclinical research, following the successful identification of its receptor and signaling pathways, could involve the development of specific antagonists or agonists to probe its therapeutic potential in animal models of disease.

Establishing Its Independent Physiological Significance vs. Cleavage By-product Status

The central challenge underpinning all areas of Adrenotensin research is to definitively establish its status as a peptide with independent physiological significance, rather than an inert by-product of proADM processing. The existing evidence strongly supports an active role. Its potent biological activities, including vasoconstriction and cell proliferation, and its complex regulatory interplay with ADM, are inconsistent with it being a mere remnant of hormone synthesis. nih.govnih.govnih.govnih.gov

Data Tables

Table 1: Summary of Challenges and Future Research Directions for this compound

Section Challenge/Research Gap Future Direction
6.1. Biological Activity The full spectrum of biological activities across different organ systems is unknown. Conduct systematic in vitro and in vivo studies to create a comprehensive functional profile beyond the cardiovascular system.
6.2. Receptors & Signaling The specific receptor for Pro-Adrenomedullin (153-185) has not been identified. Employ receptor screening technologies to identify specific binding sites; characterize downstream signaling pathways (e.g., cAMP, PKC, Angiotensin II).
6.3. Research-Grade Assays Lack of rigorously validated, highly specific, and sensitive assays for routine research use. Develop and validate novel assays (e.g., specific ELISAs, mass spectrometry) to enable accurate quantification in biological samples.
6.4. Multi-Omics Integration Complete absence of studies using multi-omics approaches to understand its systemic effects. Integrate transcriptomics, proteomics, and metabolomics data to build a systems-level model of its molecular interactions and functions.
6.5. Adrenomedullin Axis The physiological context and mechanisms of its counter-regulatory interaction with ADM are unclear. Investigate the dynamic balance and reciprocal regulation between Adrenotensin and ADM in various physiological and pathological states.
6.6. Therapeutic Target Therapeutic potential is purely conceptual due to a lack of fundamental knowledge (e.g., its receptor). Following receptor identification, develop specific modulators (antagonists/agonists) for preclinical testing in relevant disease models.

| 6.7. Physiological Significance | Overcoming the historical view of it being an inert cleavage by-product. | Utilize genetic models and clinical studies to unequivocally demonstrate its independent physiological and pathological roles. |

Table 2: Mentioned Compounds

Compound Name Abbreviation
This compound Adrenotensin; ADT
Adrenomedullin ADM
Mid-regional pro-Adrenomedullin MR-proADM
Pro-Adrenomedullin proADM
Calcitonin receptor-like receptor CALCRL
Receptor activity-modifying proteins RAMPs
Transforming growth factor-beta1 TGF-β1
Angiotensin II -
Regulator of G-protein Signaling 2 RGS2
Cyclic adenosine (B11128) monophosphate cAMP
Protein kinase C PKC

Q & A

Q. What statistical methods are recommended for analyzing dose-response relationships of Pro-Adrenomedullin in experimental models?

  • Analysis : Use nonlinear regression (e.g., sigmoidal dose-response) to calculate EC50 values. Apply ANOVA with post-hoc tests for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.